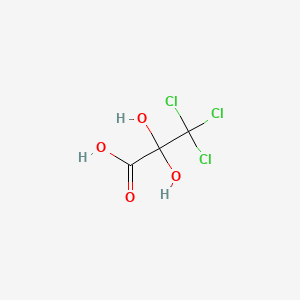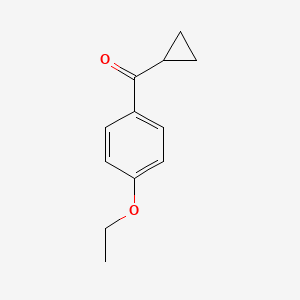
Cyclopropyl 4-ethoxyphenyl ketone
描述
Cyclopropyl 4-ethoxyphenyl ketone (CAS Number: 75343-44-1) is a chemical compound with the molecular formula C<sub>12</sub>H<sub>14</sub>O<sub>2</sub> . It falls under the category of ketones and features a cyclopropyl ring attached to a phenyl group, along with an ethoxy (C<sub>2</sub>H<sub>5</sub>O) substituent. The compound’s systematic name is cyclopropyl (4-ethoxyphenyl) ketone .
Molecular Structure Analysis
The compound’s molecular structure consists of a three-membered cyclopropyl ring fused to a phenyl ring. The ethoxy group is attached to the phenyl ring at the para position. The SMILES notation for this compound is: CCOc1ccc(cc1)C(=O)C2CC2 .
Chemical Reactions Analysis
Cyclopropyl 4-ethoxyphenyl ketone can participate in various chemical reactions, such as:
- Acylation Reactions : The ketone group allows for acylation reactions, where the carbonyl carbon can react with nucleophiles.
- Reductive Processes : Reduction of the ketone group can yield the corresponding alcohol.
- Ring-Opening Reactions : The strained cyclopropyl ring may undergo ring-opening reactions under specific conditions.
Physical And Chemical Properties Analysis
- Melting Point : The compound exhibits a melting point range of 67-69°C .
- Solubility : It is likely soluble in organic solvents due to its ketone functionality.
- Appearance : Solid at room temperature.
安全和危害
As with any chemical, safety precautions are essential:
- Handling : Use appropriate protective equipment (gloves, goggles, lab coat).
- Storage : Store at room temperature.
- Toxicity : Consult safety data sheets (SDS) for toxicity information.
未来方向
Future research could explore:
- Biological Activity : Investigate potential pharmacological properties.
- Synthetic Applications : Develop novel synthetic methodologies using this compound.
- Structural Modifications : Explore derivatives with altered substituents.
属性
IUPAC Name |
cyclopropyl-(4-ethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-14-11-7-5-10(6-8-11)12(13)9-3-4-9/h5-9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZVGOOXNYUJMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392575 | |
| Record name | Cyclopropyl 4-ethoxyphenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl 4-ethoxyphenyl ketone | |
CAS RN |
75343-44-1 | |
| Record name | Cyclopropyl 4-ethoxyphenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

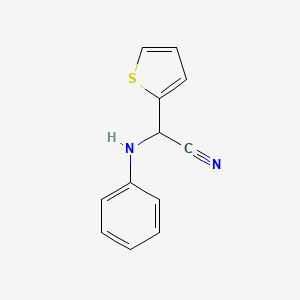
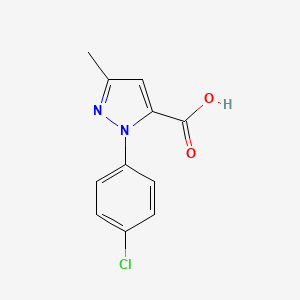
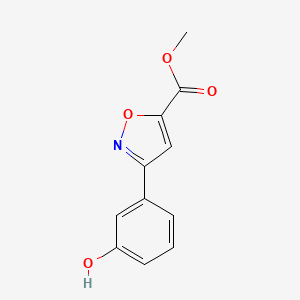
![2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B1608183.png)
![3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde](/img/structure/B1608184.png)
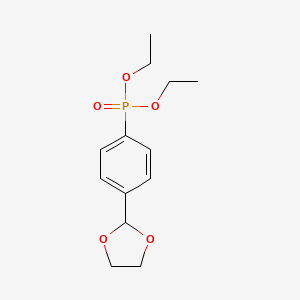
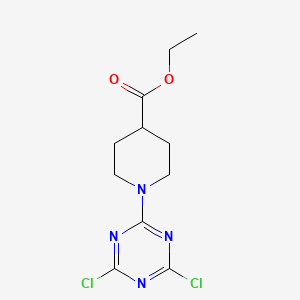
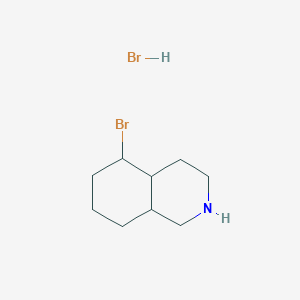
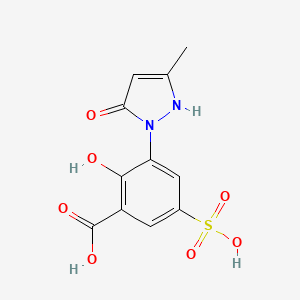
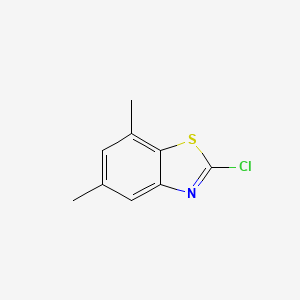
![[3-(2-Bromophenoxy)propyl]dimethylamine](/img/structure/B1608195.png)
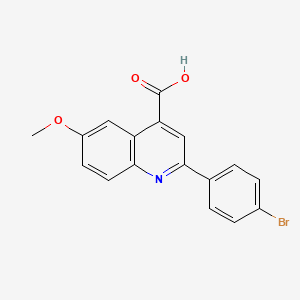
![1-[4-Hydroxy-3-(methoxymethyl)phenyl]ethan-1-one](/img/structure/B1608201.png)
